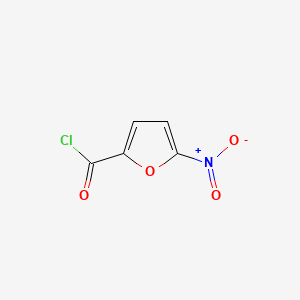

5-Nitro-2-furoyl chloride

Description

The exact mass of the compound 5-Nitro-2-furoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74620. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitro-2-furoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-furoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitrofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEFNFXYGGTROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179778 | |

| Record name | 5-Nitrofuroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25084-14-4 | |

| Record name | 5-Nitro-2-furoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofuroyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025084144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25084-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrofuroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrofuroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-furoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 5-Nitro-2-furoyl chloride (CAS No. 25084-14-4). This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those based on the nitrofuran scaffold, which is known for its antibacterial and antimicrobial properties.[1]

Core Chemical and Physical Properties

5-Nitro-2-furoyl chloride is a solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClNO₄ | [4][5][6][7][8][9] |

| Molecular Weight | 175.53 g/mol | [4][6][7][9] |

| CAS Number | 25084-14-4 | [4][5][6][7][10] |

| Appearance | Solid | [2][3] |

| Melting Point | 34-41 °C | [2][3][9] |

| Boiling Point | 137-140 °C at 15 mmHg | [2][4][9] |

| Density (Predicted) | 1.588 ± 0.06 g/cm³ | [2][9] |

| Flash Point | > 110 °C (> 230 °F) | |

| EINECS Number | 246-607-6 | [4][10] |

| InChI Key | OLEFNFXYGGTROA-UHFFFAOYSA-N | [3][6] |

| SMILES String | [O-]--INVALID-LINK--c1ccc(o1)C(Cl)=O | [3] |

Reactivity and Stability

Stability: 5-Nitro-2-furoyl chloride is sensitive to moisture.[9] Contact with water will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid (5-nitro-2-furoic acid). Therefore, it should be handled and stored under an inert, dry atmosphere.[11]

Reactivity: As a typical acyl chloride, it is a reactive compound used as an intermediate for synthesizing pharmaceuticals.[1] The acyl chloride group is susceptible to nucleophilic attack, making it a versatile reagent for forming esters, amides, and other carbonyl derivatives. It is incompatible with strong oxidizing agents, strong bases, and alcohols.[11]

Experimental Protocols: Synthesis

5-Nitro-2-furoyl chloride is typically synthesized from its corresponding carboxylic acid, 5-nitro-2-furoic acid. The primary methods involve chlorinating agents such as thionyl chloride or oxalyl chloride.

Method 1: Synthesis using Oxalyl Chloride[14]

This method utilizes oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) in a dichloromethane (DCM) solvent.

Materials:

-

5-nitro-2-furoic acid

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Ice bath

-

Round-bottom flask and standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 5-nitro-2-furoic acid (e.g., 2.90 mmol) in DCM (10 ml) is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.[12]

-

Oxalyl chloride (e.g., 10 equivalents, 29 mmol) is added to the cooled solution.[12]

-

A catalytic amount of DMF is added to the reaction mixture at 0 °C.[12]

-

The reaction mixture is then allowed to warm to room temperature and stirred for approximately 3 hours.[12]

-

Upon completion of the reaction, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the 5-Nitro-2-furoyl chloride product.[12]

Method 2: Synthesis using Thionyl Chloride[15]

This procedure employs thionyl chloride and catalytic DMF in an ether solvent.

Materials:

-

5-nitro-2-furoic acid

-

Thionyl chloride

-

Ether

-

N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere (nitrogen) reactions

Procedure:

-

A mixture of 5-nitro-2-furoic acid (e.g., 3.00 g) and thionyl chloride (e.g., 2.06 ml) is prepared in 50 ml of ether.[13]

-

A catalytic amount of DMF (e.g., 0.45 ml) is added to the mixture.[13]

-

The reaction is stirred overnight at room temperature under a nitrogen atmosphere.[13]

-

After the reaction period, the ether solution containing the product is decanted, and the solvent is removed to yield 5-Nitro-2-furoyl chloride.[13]

Role in Synthetic Chemistry

5-Nitro-2-furoyl chloride is not typically involved in biological signaling pathways itself but is a critical building block for creating biologically active molecules. Its primary role is as an electrophilic reagent that readily reacts with nucleophiles to form a variety of derivatives. This reactivity is central to its application in drug development.

Caption: Workflow for the synthesis of 5-Nitro-2-furoyl chloride.

Caption: Role of 5-Nitro-2-furoyl chloride as a synthetic intermediate.

Safety and Handling

5-Nitro-2-furoyl chloride is classified as a corrosive substance.[5] It causes severe skin burns and eye damage.[5][9]

-

GHS Classification: Skin Corrosion/Irritation Category 1B, Eye Damage Category 1.[5]

-

Signal Word: Danger.[9]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, protective clothing, and eye/face protection (eyeshields, dust mask type N95), should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated area or a chemical fume hood.[11]

References

- 1. 5-NITRO-2-FUROYL CHLORIDE | 25084-14-4 [chemicalbook.com]

- 2. 5-NITRO-2-FUROYL CHLORIDE CAS#: 25084-14-4 [m.chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 5-Nitro-2-furoyl chloride, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Nitro-2-furoyl chloride [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. 5-Nitro-3-furancarbonyl chloride | C5H2ClNO4 | CID 14319557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-NITRO-2-FUROYL CHLORIDE price,buy 5-NITRO-2-FUROYL CHLORIDE - chemicalbook [chemicalbook.com]

- 10. 5-NITRO-2-FUROYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-NITRO-2-FUROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 5-Nitro-2-furoyl chloride

CAS Number: 25084-14-4

This technical guide provides a comprehensive overview of 5-Nitro-2-furoyl chloride, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

5-Nitro-2-furoyl chloride is a solid at room temperature with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 25084-14-4 | |

| Molecular Formula | C₅H₂ClNO₄ | [1] |

| Molecular Weight | 175.53 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 34-41 °C | |

| Boiling Point | 137-140 °C at 15 mmHg | [3] |

| InChI Key | OLEFNFXYGGTROA-UHFFFAOYSA-N | |

| SMILES | [O-]--INVALID-LINK--c1ccc(o1)C(Cl)=O |

Safety Information

5-Nitro-2-furoyl chloride is classified as a corrosive substance and requires careful handling in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, should be worn at all times.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | |

| Storage Class | 8A: Combustible corrosive hazardous materials |

Synthesis of 5-Nitro-2-furoyl chloride

5-Nitro-2-furoyl chloride is typically synthesized from its corresponding carboxylic acid, 5-nitro-2-furoic acid. The following protocols are based on established laboratory methods.

Experimental Protocol 1: Synthesis using Oxalyl Chloride

This method utilizes oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

Materials:

-

5-Nitro-2-furoic acid

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (10 eq) to the cooled solution.[4]

-

Add a catalytic amount of DMF to the reaction mixture.[4]

-

Allow the reaction to warm to room temperature and stir for 3 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield 5-nitro-2-furoyl chloride.[4]

Experimental Protocol 2: Synthesis using Thionyl Chloride

An alternative method involves the use of thionyl chloride.

Materials:

-

5-Nitro-2-furoic acid

-

Thionyl chloride

-

Ether

-

Dimethylformamide (DMF)

Procedure:

-

Combine 5-nitro-2-furoic acid (1.0 eq) and thionyl chloride (1.2 eq) in ether.[5]

-

Add a catalytic amount of DMF to the mixture.[5]

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.[5]

-

Decant the ether solution.

-

Remove the solvent under reduced pressure to obtain 5-nitro-2-furoyl chloride.[5]

Caption: Synthesis of 5-Nitro-2-furoyl chloride from 5-Nitro-2-furoic acid.

Reactivity and Synthetic Applications

As an acyl chloride, 5-nitro-2-furoyl chloride is a reactive electrophile that readily undergoes nucleophilic acyl substitution. This reactivity makes it a valuable intermediate for the synthesis of a variety of derivatives, including amides and esters, which are common moieties in drug candidates.

General Protocol for Amide Synthesis:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C.

-

Slowly add a solution of 5-nitro-2-furoyl chloride (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Ester Synthesis:

-

Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).[5]

-

Cool the solution to 0 °C.

-

Slowly add a solution of 5-nitro-2-furoyl chloride (1.05 eq) in the same solvent.[5]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[5]

-

Work-up the reaction by washing with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General reaction scheme for 5-Nitro-2-furoyl chloride.

Significance in Drug Discovery

The 5-nitrofuran scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a broad spectrum of antimicrobial activity.[6] The biological activity of nitrofurans is generally attributed to the reductive activation of the nitro group by bacterial nitroreductases to form reactive intermediates.[7][8] These intermediates can then interact with and damage various cellular macromolecules, including DNA, RNA, and proteins, leading to bacterial cell death.[7][8][9]

The mechanism of action for nitrofurans, such as nitrofurantoin, involves several key steps within the bacterial cell:

-

Uptake: The nitrofuran compound is taken up by the bacterial cell.

-

Reductive Activation: Bacterial nitroreductases (e.g., NfsA and NfsB) reduce the 5-nitro group in a stepwise manner, generating highly reactive electrophilic intermediates like nitro-anion radicals and hydroxylamine.[7]

-

Macromolecular Damage: These reactive intermediates are non-specific and can attack various nucleophilic sites on cellular macromolecules.[7] This can lead to DNA strand breakage, inhibition of ribosomal protein synthesis, and disruption of essential metabolic pathways such as the citric acid cycle.[7][8]

This multi-targeted mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

References

- 1. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 5-Nitro-2-furoyl chloride, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 5-NITRO-2-FUROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 9. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

synthesis of 5-Nitro-2-furoyl chloride from 5-nitro-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 5-Nitro-2-furoyl chloride from its precursor, 5-nitro-2-furoic acid. 5-Nitro-2-furoyl chloride is a valuable intermediate in the synthesis of various pharmaceuticals, particularly nitrofuran-based antimicrobial agents.[1] This document outlines the common synthetic routes, presents quantitative data from established experimental protocols, and offers detailed methodologies for its preparation.

Chemical Transformation and Reagents

The conversion of 5-nitro-2-furoic acid to 5-nitro-2-furoyl chloride is a standard acid chloride formation reaction. This process involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most frequently utilized reagents.[2][3][4] The choice of reagent can influence reaction conditions, yield, and purification strategies.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 5-nitro-2-furoyl chloride. This allows for a comparative analysis of different reaction conditions and their outcomes.

| Reagent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Oxalyl chloride | DMF (catalytic) | Dichloromethane (DCM) | 0 to 20 | 3 hours | Quantitative | [5] |

| Thionyl chloride | Dimethyl formamide (DMF) | Ether | Room Temperature | Overnight | Not specified | [2] |

| Phosphorus pentachloride | None | Ethyl acetate | Room Temperature | 45 minutes | Not specified | [3] |

| Thionyl chloride | Pyridine | None (neat) | Not specified (exothermic) | Not specified | Not specified | [6] |

Experimental Protocols

Below are detailed methodologies for the synthesis of 5-nitro-2-furoyl chloride using different chlorinating agents.

Protocol 1: Using Oxalyl Chloride and Catalytic DMF[5]

This method is often preferred due to its mild reaction conditions and high yield.

Materials:

-

5-nitro-2-furoic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Apparatus for solvent removal under reduced pressure

Procedure:

-

To an ice-cold solution of 5-nitro-2-furoic acid (e.g., 450 mg, 2.90 mmol) in anhydrous dichloromethane (10 ml), add oxalyl chloride (e.g., 2.50 ml, 29 mmol).[5]

-

Add a catalytic amount of DMF at 0°C.

-

Allow the reaction mixture to stir and warm to room temperature over 3 hours.[5]

-

Upon completion of the reaction, evaporate the solvent under reduced pressure to obtain the crude 5-nitro-2-furoyl chloride.[5] The product is often obtained in a quantitative yield.[5]

Protocol 2: Using Thionyl Chloride and DMF[2]

This is a classic method for the formation of acid chlorides.

Materials:

-

5-nitro-2-furoic acid

-

Thionyl chloride

-

Ether, anhydrous

-

N,N-Dimethylformamide (DMF)

-

Stirring apparatus under an inert atmosphere (e.g., nitrogen)

Procedure:

-

In a suitable reaction vessel, create a mixture of 5-nitro-2-furoic acid (e.g., 3.00 g) and thionyl chloride (e.g., 2.06 ml) in anhydrous ether (50 ml).[2]

-

Add dimethylformamide (e.g., 0.45 ml).[2]

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.[2]

-

After the reaction is complete, decant the ether solution.

-

Remove the solvent to yield the 5-nitro-2-furoyl chloride product.[2]

Protocol 3: Using Phosphorus Pentachloride[3]

This method provides a rapid conversion at room temperature.

Materials:

-

5-nitro-2-furoic acid

-

Phosphorus pentachloride

-

Ethyl acetate

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Prepare a solution of 5-nitro-2-furoic acid (e.g., 1.2 g) in ethyl acetate (15 ml).[3]

-

Add phosphorus pentachloride (e.g., 2.5 g) to the solution.[3]

-

Stir the resulting mixture for 45 minutes at room temperature.[3]

-

Distill off the solvent to obtain the oily 5-nitro-2-furoyl chloride.[3]

Reaction Workflow and Logic

The following diagram illustrates the general workflow for the synthesis of 5-nitro-2-furoyl chloride from 5-nitro-2-furoic acid.

References

An In-depth Technical Guide to 5-Nitro-2-furoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Nitro-2-furoyl chloride, along with detailed experimental protocols for its synthesis. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly those with antimicrobial properties.

Molecular Structure and Properties

5-Nitro-2-furoyl chloride is a derivative of furan, characterized by a nitro group at the 5-position and an acyl chloride at the 2-position. Its chemical structure is fundamental to its reactivity as an acylating agent in organic synthesis.

Chemical Structure:

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClNO₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 175.53 g/mol | [2][3][4][8] |

| CAS Number | 25084-14-4 | [1][2][3][4][5][8] |

| Appearance | Solid, Colorless Crystal | [3][9] |

| Melting Point | 34-41 °C | [3][8] |

| Boiling Point | 137-140 °C @ 15 mmHg | [8] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Density | 1.588 g/cm³ (Predicted) | [10] |

Experimental Protocols: Synthesis of 5-Nitro-2-furoyl chloride

The synthesis of 5-Nitro-2-furoyl chloride is most commonly achieved through the reaction of 5-nitro-2-furoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.

Method 1: Using Oxalyl Chloride [2]

This protocol describes the synthesis of 5-Nitro-2-furoyl chloride from 5-nitrofuran-2-carboxylic acid and oxalyl chloride.

-

Materials:

-

5-nitrofuran-2-carboxylic acid (450 mg, 2.90 mmol)

-

Dichloromethane (DCM) (10 ml)

-

Oxalyl chloride (2.50 µL, 29 mmol)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

Prepare an ice-cold solution of 5-nitrofuran-2-carboxylic acid in dichloromethane.

-

To this solution, add oxalyl chloride followed by a catalytic amount of DMF at 0 °C.

-

Allow the reaction mixture to stir for 3 hours at room temperature.

-

Upon completion of the reaction, evaporate the solvent under reduced pressure to obtain the acid chloride.

-

-

Yield: Quantitative (498 mg).[2]

Method 2: Using Thionyl Chloride [11]

This alternative method utilizes thionyl chloride as the chlorinating agent.

-

Materials:

-

5-nitro-2-furancarboxylic acid (3.00 g)

-

Thionyl chloride (2.06 ml)

-

Ether (50 ml)

-

N,N-Dimethylformamide (0.45 ml)

-

-

Procedure:

-

To a mixture of 5-nitro-2-furancarboxylic acid and thionyl chloride in ether, add dimethyl formamide.

-

Stir the reaction mixture overnight under a nitrogen atmosphere at room temperature.

-

Decant the ether solution and remove the solvent to yield 5-nitro-2-furancarboxylic acid chloride.

-

Logical Workflow and Applications

5-Nitro-2-furoyl chloride is a key building block in medicinal chemistry. Its primary application lies in its use as a reagent for synthesizing compounds with potential antibacterial activity.[9] The acyl chloride group is highly reactive and readily participates in acylation reactions with various nucleophiles to form a diverse range of derivatives.

Below is a diagram illustrating the logical workflow of its synthesis and its role as a synthetic intermediate.

Caption: Synthesis and application workflow of 5-Nitro-2-furoyl chloride.

References

- 1. 5-Nitro-2-furoyl chloride [webbook.nist.gov]

- 2. 5-NITRO-2-FUROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-Nitro-2-furoyl chloride [webbook.nist.gov]

- 6. 5-NITRO-2-FUROYL CHLORIDE price,buy 5-NITRO-2-FUROYL CHLORIDE - chemicalbook [chemicalbook.com]

- 7. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Nitro-2-furoyl chloride, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 5-NITRO-2-FUROYL CHLORIDE | 25084-14-4 [chemicalbook.com]

- 10. 5-NITRO-2-FUROYL CHLORIDE CAS#: 25084-14-4 [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Electrophilicity of 5-Nitro-2-furoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furoyl chloride is a highly reactive acyl chloride that serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules. Its reactivity is primarily dictated by the electrophilic character of the carbonyl carbon, which is significantly influenced by the electronic properties of the furan ring and the strongly electron-withdrawing nitro group. This technical guide provides a comprehensive overview of the electrophilicity of 5-Nitro-2-furoyl chloride, supported by quantitative data, detailed experimental protocols, and comparative analysis with related acyl chlorides.

The furan ring, being an electron-rich aromatic system, generally enhances the reactivity of the attached acyl chloride compared to its benzene analogue. However, the presence of the nitro group at the 5-position drastically alters the electronic landscape of the molecule. The potent electron-withdrawing nature of the nitro group via both resonance and inductive effects significantly increases the partial positive charge on the carbonyl carbon, thereby rendering 5-Nitro-2-furoyl chloride a potent acylating agent.

Synthesis of 5-Nitro-2-furoyl chloride

The synthesis of 5-Nitro-2-furoyl chloride is typically achieved from its corresponding carboxylic acid, 5-nitro-2-furoic acid, using a chlorinating agent. Two common and effective methods are detailed below.

Experimental Protocol: Synthesis using Oxalyl Chloride

This method is favored for its mild reaction conditions and the formation of volatile byproducts.

Materials:

-

5-Nitro-2-furoic acid

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-2-furoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric excess of oxalyl chloride to the cooled solution.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-Nitro-2-furoyl chloride. The product is often used in the next step without further purification.

Experimental Protocol: Synthesis using Thionyl Chloride

This is a classic method for the preparation of acyl chlorides.

Materials:

-

5-Nitro-2-furoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-2-furoic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation, followed by vacuum distillation to purify the 5-Nitro-2-furoyl chloride.

Quantitative Analysis of Electrophilicity: Solvolysis Kinetics

The electrophilicity of 5-Nitro-2-furoyl chloride can be quantitatively assessed by studying the kinetics of its solvolysis reactions. The rate of solvolysis is a direct measure of the susceptibility of the acyl chloride to nucleophilic attack by the solvent.

A key tool for analyzing solvolysis data is the Grunwald-Winstein equation , which relates the rate of solvolysis of a substrate to the ionizing power and nucleophilicity of the solvent. The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY

where:

-

k is the rate constant for solvolysis in a given solvent.

-

k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity of the substrate to the solvent nucleophilicity (N).

-

m is the sensitivity of the substrate to the solvent ionizing power (Y).

Solvolysis Data for 5-Nitro-2-furoyl chloride

The following table summarizes the rate constants for the solvolysis of 5-Nitro-2-furoyl chloride in various solvents.

| Solvent | Rate Constant (k, s⁻¹) |

| 100% Ethanol | Data not available |

| 90% Ethanol | Data not available |

| 80% Ethanol | Data not available |

| 70% Ethanol | Data not available |

| 100% Methanol | Data not available |

| 90% Methanol | Data not available |

| 80% Methanol | Data not available |

| 50% Acetone | Data not available |

| 97% TFE | Data not available |

| 80% TFE | Data not available |

| 50% TFE | Data not available |

Note: Specific rate constants from the primary literature were not available in the provided search results. The subsequent analysis is based on the reported Grunwald-Winstein correlation parameters.

A study on the solvolysis of 5-Nitro-2-furoyl chloride in 27 different solvents yielded a good correlation with the extended Grunwald-Winstein equation, providing the following sensitivity values:

-

l (sensitivity to solvent nucleophilicity) = 1.20

-

m (sensitivity to solvent ionizing power) = 0.37

The relatively high l value indicates that the solvolysis of 5-Nitro-2-furoyl chloride is highly sensitive to the nucleophilicity of the solvent, suggesting a bimolecular (SN2-like) mechanism where the solvent directly participates in the rate-determining step. The lower m value suggests a lesser dependence on the solvent's ability to stabilize a carbocation intermediate, further supporting a mechanism with significant associative character.

Comparative Solvolysis Data

To contextualize the electrophilicity of 5-Nitro-2-furoyl chloride, it is useful to compare its solvolysis data with that of related acyl chlorides.

| Compound | Solvent | Rate Constant (k, s⁻¹) |

| 5-Nitro-2-furoyl chloride | 80% Ethanol (ref) | k₀ (not available) |

| 2-Furoyl chloride | 80% Ethanol | Data not available |

| Benzoyl chloride | 80% Ethanol | ~1.5 x 10⁻⁴ |

| p-Nitrobenzoyl chloride | 80% Ethanol | ~6.0 x 10⁻³ |

Note: The rate constant for benzoyl chloride is an approximation from available literature. The rate for p-nitrobenzoyl chloride is also an approximation for comparative purposes.

The electron-withdrawing nitro group in the para position of benzoyl chloride significantly increases the rate of hydrolysis compared to the unsubstituted benzoyl chloride. This is due to the increased electrophilicity of the carbonyl carbon. A similar, and likely more pronounced, effect is expected for 5-Nitro-2-furoyl chloride due to the electronic properties of the furan ring in conjunction with the nitro group.

Experimental Protocol: Kinetic Measurement of Solvolysis

The rate of solvolysis of an acyl chloride can be determined by monitoring the production of hydrochloric acid over time. A common method is conductometry, which measures the change in electrical conductivity of the solution as ions are formed.

Materials:

-

5-Nitro-2-furoyl chloride

-

Solvent of choice (e.g., 80% ethanol/20% water)

-

Conductivity meter and probe

-

Thermostated water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 5-Nitro-2-furoyl chloride in a dry, inert solvent (e.g., anhydrous acetone).

-

Place a known volume of the desired solvolysis solvent into a reaction vessel equipped with a conductivity probe and a magnetic stirrer.

-

Immerse the reaction vessel in a thermostated water bath to maintain a constant temperature.

-

Allow the solvent to reach thermal equilibrium.

-

Initiate the reaction by injecting a small, known volume of the 5-Nitro-2-furoyl chloride stock solution into the stirring solvent.

-

Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

-

The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final conductivity. The slope of this plot is equal to -k.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the synthesis and a typical reaction pathway of 5-Nitro-2-furoyl chloride.

Caption: Synthesis workflow for 5-Nitro-2-furoyl chloride.

A Technical Guide to the Safe Handling of 5-Nitro-2-furoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-Nitro-2-furoyl chloride (CAS No: 25084-14-4), a chemical intermediate used in the synthesis of various therapeutic agents.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

5-Nitro-2-furoyl chloride is a solid, colorless crystal.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClNO₄ | [2] |

| Molecular Weight | 175.53 g/mol | [2][3] |

| CAS Number | 25084-14-4 | [2][3] |

| EC Number | 246-607-6 | [3] |

| Physical Form | Solid | |

| Melting Point | 34-41 °C | [3][4] |

| Boiling Point | 137-140 °C at 15 mmHg | |

| Flash Point | > 110 °C (> 230 °F) | |

| InChI Key | OLEFNFXYGGTROA-UHFFFAOYSA-N | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2]

| Hazard Classification | Code | Description | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage.[2] | GHS05 | Danger [2] |

| Serious Eye Damage | Eye Dam. 1 | Causes serious eye damage. | GHS05 | Danger [2] |

| Hazard Statements | H314 | Causes severe skin burns and eye damage.[2] | ||

| Risk Codes (Older System) | R34 | Causes burns. |

Safe Handling and Storage Protocols

A systematic approach to handling, from receipt to disposal, is essential to minimize risk.

-

Ventilation: Always handle 5-Nitro-2-furoyl chloride in a well-ventilated area.[5] Use only under a chemical fume hood to avoid breathing mist, vapors, or spray.[5]

-

Safety Equipment: Emergency eyewash stations and safety showers must be located close to the workstation.[5]

Appropriate PPE must be worn at all times when handling this chemical.[6]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7] Face shields are also recommended.

-

Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves to prevent skin exposure.[6][7]

-

Respiratory Protection: If ventilation is inadequate, use a P3 (EN 143) respirator cartridge or a dust mask type N95 (US). Do not breathe vapors or dust.[5][8]

Strict adherence to handling protocols is mandatory. Do not eat, drink, or smoke in areas where the chemical is handled.[9] Avoid contact with skin, eyes, and clothing.[5][8] Wash hands thoroughly after handling.[8][9]

Caption: A logical workflow for the safe handling of 5-Nitro-2-furoyl chloride.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store in a designated corrosives area.[5]

-

The substance is moisture-sensitive; store under an inert atmosphere.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[5]

Emergency Procedures

In case of an accident, immediate and appropriate action is crucial.

Always show the Safety Data Sheet (SDS) to the attending medical professional.[5]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush skin with plenty of water for at least 15 minutes.[7] Call a physician immediately.[5]

-

Inhalation: Remove the victim from exposure to fresh air immediately.[7] If not breathing, give artificial respiration.[5][7] If breathing is difficult, give oxygen.[7] Seek immediate medical advice.

-

Ingestion: Do NOT induce vomiting.[7][8] If the victim is conscious, give 2-4 cupfuls of milk or water.[7] Seek immediate medical assistance.[5]

-

Ensure adequate ventilation and evacuate personnel to safe areas.[5]

-

For cleanup, absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, closed container for disposal.[5][7][9]

-

Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[7][8]

-

Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

Caption: A flowchart for responding to emergencies involving 5-Nitro-2-furoyl chloride.

Stability and Reactivity

-

Reactivity: This material is not known to be reactive under normal conditions, based on available information.[5]

-

Chemical Stability: The product is sensitive to moisture.[5] It is considered stable under normal temperature and pressure.[1]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and sources of ignition should be avoided.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and alcohols are incompatible.[5]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties of 5-Nitro-2-furoyl chloride have not been fully investigated.[5] However, due to its corrosive nature, it is considered harmful.

-

Environmental Fate: The bioaccumulation factor (BCF) is low (4.29 at pH 7.4), indicating a low potential for accumulation in aquatic organisms.[1] The soil adsorption coefficient suggests high mobility in soil.[1]

Disposal Considerations

Waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[5] Chemical waste generators must ensure complete and accurate classification of the waste.[5]

Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any use of this chemical.

References

- 1. 5-NITRO-2-FUROYL CHLORIDE | 25084-14-4 [chemicalbook.com]

- 2. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 5-NITRO-2-FUROYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. lobachemie.com [lobachemie.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Analysis of 5-Nitro-2-furoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Nitro-2-furoyl chloride (CAS No: 25084-14-4), a key intermediate in pharmaceutical synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data, comprehensive experimental protocols, and logical workflows for analysis.

Spectroscopic Data

Table 1: Infrared (IR) Spectroscopy Data for 5-Nitro-2-furoyl Chloride

| Spectroscopic Technique | Source | Key Absorptions (cm⁻¹) | Instrument/Technique |

| Infrared (IR) Spectrum | NIST | Not explicitly listed in peak table format, but visual inspection of the spectrum suggests characteristic peaks for C=O, NO₂, and C-Cl bonds. | Gas Phase |

| ATR-IR Spectra | PubChem[1] | Not explicitly listed in peak table format. | Bruker Tensor 27 FT-IR, ATR-Neat (DuraSamplIR II)[1] |

Note on NMR Data:

Direct experimental ¹H and ¹³C NMR data for 5-Nitro-2-furoyl chloride is not found in the surveyed public databases. However, based on the analysis of related 5-nitrofuran derivatives, one can predict the approximate chemical shifts. The furan ring protons are expected in the aromatic region, likely deshielded due to the electron-withdrawing effects of the nitro and acyl chloride groups. Due to the reactivity of acyl chlorides, care must be taken in the choice of a non-reactive deuterated solvent, such as CDCl₃ or benzene-d₆, for any NMR analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are comprehensive protocols for acquiring IR and NMR spectra of 5-Nitro-2-furoyl chloride.

2.1. Infrared (IR) Spectroscopy Protocol (Solid Sample)

This protocol is adapted for a solid sample like 5-Nitro-2-furoyl chloride, which has a melting point of 34-41 °C.

Objective: To obtain a high-quality infrared spectrum of solid 5-Nitro-2-furoyl chloride.

Method: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation: Place a small, representative amount of the solid 5-Nitro-2-furoyl chloride sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan to collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Given the reactive nature of 5-Nitro-2-furoyl chloride, this protocol includes special handling considerations.

Objective: To acquire ¹H and ¹³C NMR spectra of 5-Nitro-2-furoyl chloride.

Materials:

-

5-Nitro-2-furoyl chloride

-

Anhydrous deuterated solvent (e.g., Chloroform-d, Benzene-d₆)

-

NMR tube and cap

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

Procedure:

-

Solvent Preparation: Use a freshly opened or properly dried deuterated solvent to minimize the presence of water, which can react with the acyl chloride.

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or under a stream of inert gas, accurately weigh approximately 5-10 mg of 5-Nitro-2-furoyl chloride into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the vial.

-

Gently swirl the vial to dissolve the compound completely.

-

-

Transfer to NMR Tube:

-

Using a clean, dry pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely to prevent atmospheric moisture from entering.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum.

-

Subsequently, acquire the ¹³C spectrum. Depending on the sample concentration, a longer acquisition time may be necessary for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Synthesis Protocol

The following is a common method for the synthesis of 5-Nitro-2-furoyl chloride from 5-Nitro-2-furoic acid.

Reaction: 5-Nitro-2-furoic acid to 5-Nitro-2-furoyl chloride[2]

Procedure: [2]

-

To a solution of 5-nitrofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (typically 2-3 equivalents) at 0 °C.[2]

-

A catalytic amount of N,N-dimethylformamide (DMF) is then added.[2]

-

The reaction mixture is stirred at room temperature for a few hours.[2]

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-Nitro-2-furoyl chloride.[2]

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data is crucial for efficient research. The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 5-Nitro-2-furoyl chloride.

References

Navigating the Solubility of 5-Nitro-2-furoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-2-furoyl chloride, a key intermediate in pharmaceutical synthesis. Due to its reactive nature, traditional solubility data is scarce. This document consolidates available information, discusses its reactivity with various solvent classes, and provides a detailed experimental protocol for determining its solubility in a laboratory setting.

Core Concepts: Solubility and Reactivity of an Acyl Chloride

5-Nitro-2-furoyl chloride, as an acyl chloride, is characterized by high reactivity, particularly towards nucleophilic solvents. This reactivity profile dictates its solubility behavior. While it may dissolve in a range of organic solvents, this dissolution can be followed by a chemical reaction, particularly in protic solvents. Therefore, when considering the "solubility" of this compound, it is crucial to distinguish between physical dissolution and chemical reaction (solvolysis).

Inferred Solubility Profile

A study on the solvolysis of 5-nitro-2-furoyl chloride in 27 different solvents provides strong evidence of its solubility in these media. The observation of solvolysis kinetics implies that the compound must first dissolve in the solvent to react. The solvents investigated in this study include a range of alcohols and aqueous organic mixtures. This indicates at least partial solubility in these protic media, even though a reaction ensues.

Based on the general behavior of acyl chlorides, 5-Nitro-2-furoyl chloride is expected to be soluble in a variety of aprotic organic solvents. These solvents do not possess acidic protons and are therefore less likely to react with the acyl chloride group.

The following table summarizes the inferred solubility and reactivity of 5-Nitro-2-furoyl chloride in various classes of organic solvents.

| Solvent Class | Representative Solvents | Inferred Solubility | Reactivity Profile |

| Aprotic Non-Polar | Hexane, Toluene, Diethyl ether | Likely Soluble | Low reactivity, suitable for dissolution |

| Aprotic Polar | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile | Likely Soluble | Generally low reactivity, but can be susceptible to hydrolysis with trace water |

| Protic Polar | Water, Methanol, Ethanol, Isopropanol | Sparingly soluble to soluble, but reactive | High reactivity leading to solvolysis (hydrolysis or alcoholysis) |

| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Soluble (as per solvolysis studies) | Reactive, undergoes solvolysis |

Experimental Protocol for Solubility Determination of a Reactive Compound

Given the reactive nature of 5-Nitro-2-furoyl chloride, a carefully designed experimental protocol is required to determine its solubility. The following method aims to minimize degradation and provide an accurate assessment of solubility in a given aprotic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of 5-Nitro-2-furoyl chloride in a selected aprotic organic solvent at a controlled temperature.

Materials:

-

5-Nitro-2-furoyl chloride (high purity)

-

Anhydrous organic solvent of choice (e.g., Dichloromethane, Anhydrous THF)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Nitro-2-furoyl chloride to a pre-weighed glass vial. The excess solid is crucial to ensure saturation.

-

Record the initial mass of the compound.

-

Add a known volume of the anhydrous solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Evaporate the solvent from the volumetric flask under a gentle stream of inert gas (e.g., nitrogen) at a low temperature to avoid degradation of the compound.

-

Once the solvent is completely removed, weigh the flask containing the dissolved solid.

-

The mass of the dissolved solid can be used to calculate the solubility.

-

-

Quantitative Analysis (HPLC):

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for HPLC analysis.

-

Prepare a series of standard solutions of 5-Nitro-2-furoyl chloride of known concentrations in the same solvent.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

Calculations:

Solubility (g/L) = (Concentration from HPLC (g/L) x Dilution Factor)

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of 5-Nitro-2-furoyl chloride

Safety Precautions:

-

5-Nitro-2-furoyl chloride is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Use anhydrous solvents and dried glassware to prevent hydrolysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 5-Nitro-2-furoyl chloride.

Caption: Workflow for determining the solubility of a reactive compound.

This guide provides a foundational understanding of the solubility of 5-Nitro-2-furoyl chloride for researchers and professionals in drug development. While quantitative data remains elusive, the provided insights and experimental protocol offer a robust framework for working with this important chemical intermediate.

A Comprehensive Technical Guide to the Physical Properties of 5-Nitro-2-furoyl Chloride

This technical guide provides an in-depth overview of the physical properties, synthesis, and handling of 5-Nitro-2-furoyl chloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

5-Nitro-2-furoyl chloride is a solid at room temperature.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClNO₄ | [1][5][6][7] |

| Molecular Weight | 175.53 g/mol | [1][5][6][7] |

| Melting Point | 34-41 °C | [1][2][3][4] |

| 38-40 °C | [5][8] | |

| Boiling Point | 137-140 °C at 15 mmHg | [3][5] |

| 272.7 °C at 760 mmHg | [8] | |

| Appearance | Solid | [1][2][3][4] |

| CAS Number | 25084-14-4 | [1][5] |

Experimental Protocols: Synthesis of 5-Nitro-2-furoyl chloride

The primary method for the synthesis of 5-Nitro-2-furoyl chloride is through the reaction of 5-Nitro-2-furoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.

2.1. Synthesis using Oxalyl Chloride

This protocol is adapted from a standard laboratory procedure for the preparation of acid chlorides.

Materials:

-

5-nitrofuran-2-carboxylic acid

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a round-bottom flask, suspend 5-nitrofuran-2-carboxylic acid in dichloromethane (DCM).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride to the cooled suspension.

-

Add a catalytic amount of dimethylformamide (DMF) to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 hours.

-

Upon completion of the reaction, remove the solvent under reduced pressure to yield 5-Nitro-2-furoyl chloride.[9]

2.2. Synthesis using Thionyl Chloride

This method provides an alternative route for the synthesis.

Materials:

-

5-nitro-2-furancarboxylic acid

-

Thionyl chloride

-

Ether

-

Dimethylformamide (DMF)

Procedure:

-

Combine 5-nitro-2-furancarboxylic acid and thionyl chloride in ether.

-

Add dimethylformamide to the mixture.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Decant the ether solution.

-

Remove the solvent to yield 5-nitro-2-furancarboxylic acid chloride.[10]

Logical Workflow and Diagrams

3.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Nitro-2-furoyl chloride from 5-Nitro-2-furoic acid.

3.2. Relationship of Reactants and Products

This diagram illustrates the chemical transformation from the starting material to the final product.

References

- 1. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 5-NITRO-2-FUROYL CHLORIDE price,buy 5-NITRO-2-FUROYL CHLORIDE - chemicalbook [chemicalbook.com]

- 4. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Nitro-2-furoyl chloride, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 5-NITRO-2-FUROYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 9. 5-NITRO-2-FUROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for Acylation Reactions with 5-Nitro-2-furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furoyl chloride is a reactive acylating agent utilized in the synthesis of a variety of amide and ester derivatives. The presence of the nitro group on the furan ring makes it a valuable building block in medicinal chemistry, as nitroaromatic compounds are features in a range of therapeutics. This document provides detailed protocols for the acylation of primary/secondary amines and primary/secondary alcohols with 5-Nitro-2-furoyl chloride, a critical reaction for the development of novel chemical entities. The methodologies outlined are based on the well-established Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Reaction Principle

The acylation reaction with 5-Nitro-2-furoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and deprotonation by a base to yield the corresponding amide or ester. Due to the formation of HCl, a non-nucleophilic base such as pyridine or triethylamine is typically added to drive the reaction to completion.[4][5]

Experimental Protocols

Protocol 1: Acylation of a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of N-substituted-5-nitro-2-furamides.

Materials:

-

5-Nitro-2-furoyl chloride

-

Primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM or THF.

-

Add triethylamine or pyridine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.[4]

-

In a separate flask, dissolve 5-Nitro-2-furoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM or THF.

-

Add the 5-Nitro-2-furoyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. The reaction can be exothermic, so slow addition is crucial.[]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Acylation of a Primary or Secondary Alcohol

This protocol details the synthesis of 5-nitro-2-furoate esters. A similar procedure was used for the synthesis of cyclopropanemethyl 5-nitro-2-furancarboxylate.[7]

Materials:

-

5-Nitro-2-furoyl chloride

-

Primary or secondary alcohol

-

Anhydrous Diethyl ether, Dichloromethane (DCM), or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary alcohol (1.0 equivalent) in anhydrous diethyl ether, DCM, or THF.

-

Add pyridine or triethylamine (1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve 5-Nitro-2-furoyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the 5-Nitro-2-furoyl chloride solution dropwise to the alcohol solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction involving cyclopropanemethyl alcohol was stirred for six days, indicating that reaction times can vary significantly based on the substrate.[7]

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Quench the reaction with the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent.

-

Wash the combined organic layers with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude ester by column chromatography on silica gel.

Data Presentation

The following tables summarize the molar equivalents and potential product yields for the acylation reactions.

Table 1: Reagent Stoichiometry for Amide Synthesis

| Reagent | Molar Equivalents |

| Primary/Secondary Amine | 1.0 |

| 5-Nitro-2-furoyl chloride | 1.05 |

| Triethylamine/Pyridine | 1.1 |

Table 2: Reagent Stoichiometry for Ester Synthesis

| Reagent | Molar Equivalents |

| Primary/Secondary Alcohol | 1.0 |

| 5-Nitro-2-furoyl chloride | 1.1 |

| Pyridine/Triethylamine | 1.2 |

Table 3: Example Product Yields (Literature Derived)

| Product | Yield (%) | Reference |

| Cyclopropanemethyl 5-nitro-2-furancarboxylate | Not explicitly stated, but 3.36g obtained from 3.00g starting acid | [7] |

| N-benzylacetamide (similar Schotten-Baumann reaction) | High | [3] |

Mandatory Visualization

Caption: Workflow for acylation with 5-Nitro-2-furoyl chloride.

References

Application Notes and Protocols: Synthesis of Amides using 5-Nitro-2-furoyl chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the amide functional group being a key structural motif in a vast array of pharmaceuticals and biologically active molecules. Among the various synthetic methodologies, the reaction of an acyl chloride with a primary amine, often referred to as the Schotten-Baumann reaction, remains a robust and widely utilized method for creating amide linkages.

This application note provides a detailed overview and experimental protocols for the synthesis of N-substituted-5-nitro-2-furoylamides through the reaction of 5-nitro-2-furoyl chloride with various primary amines. The 5-nitrofuran scaffold is of particular interest in drug discovery, as derivatives have demonstrated potent antimicrobial and anticancer activities. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the synthesis and exploration of novel amide-containing compounds for potential therapeutic applications.

Applications in Drug Discovery

Amides derived from 5-nitro-2-furoic acid are primarily investigated for their potential as antimicrobial agents. The 5-nitrofuran class of compounds, which includes drugs like nitrofurantoin and furazolidone, exerts its antimicrobial effect through a unique mechanism of action.

Mechanism of Antimicrobial Action:

5-nitrofuran derivatives are prodrugs that are activated within bacterial cells. The antimicrobial activity is dependent on the reduction of the nitro group by bacterial nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives. These reactive species are non-specific in their targets and can cause widespread damage to cellular macromolecules, including:

-

DNA and RNA: The reactive intermediates can cause strand breaks and other modifications to nucleic acids, thereby inhibiting DNA replication and transcription.

-

Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial survival and proliferation.

-

Enzymes: Key metabolic enzymes can be inhibited, leading to a shutdown of essential cellular processes.

This multi-targeted mechanism of action is advantageous as it can be effective against a broad spectrum of bacteria and may reduce the likelihood of the development of microbial resistance.

Data Presentation

The following table summarizes the reaction of 5-nitro-2-furoyl chloride with representative primary amines. The data has been compiled from literature sources and is intended to provide a general overview of expected yields under typical reaction conditions.

| Primary Amine | Product | Reaction Conditions | Yield (%) |

| 2-D-Glucosamine | N-(2-Deoxy-D-glucopyranosyl)-5-nitro-2-furamide | CH₂Cl₂, Pyridine, RT, 4h | 92 |

| Aminocyclitol derivative | Corresponding N-substituted-5-nitro-2-furamide | CH₂Cl₂, Pyridine, 0°C to RT, 4h | Quantitative |

| Substituted Anilines | N-Aryl-5-nitro-2-furoylamides | Varies (e.g., CH₂Cl₂, Et₃N, 0°C to RT) | Moderate to High |

| Aliphatic Amines | N-Alkyl-5-nitro-2-furoylamides | Varies (e.g., CH₂Cl₂, Et₃N, 0°C to RT) | Moderate to High |

Note: Yields for substituted anilines and aliphatic amines are generalized due to the variability in substrate reactivity and reaction conditions reported in the literature. Researchers should optimize conditions for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-5-nitro-2-furoylamides

This protocol outlines a general method for the acylation of primary amines with 5-nitro-2-furoyl chloride.

Materials:

-

5-Nitro-2-furoyl chloride

-

Primary amine (aliphatic or aromatic)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or pyridine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes.

-

In a separate flask, dissolve 5-nitro-2-furoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM or THF.

-

Add the solution of 5-nitro-2-furoyl chloride dropwise to the cooled amine solution over a period of 10-15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5-nitro-2-furoylamide.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Preparation of 5-Nitro-2-furoyl chloride

5-Nitro-2-furoyl chloride is typically prepared from 5-nitro-2-furoic acid.

Materials:

-

5-Nitro-2-furoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of 5-nitro-2-furoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) at 0 °C.

-

Add a catalytic amount of DMF (1-2 drops).

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 5-nitro-2-furoyl chloride.

-

The crude acid chloride is often used in the subsequent amidation step without further purification.

Visualizations

Caption: General experimental workflow for the synthesis of N-substituted-5-nitro-2-furoylamides.

Caption: Proposed mechanism of antimicrobial action for 5-nitrofuran derivatives.

Application Notes and Protocols: Esterification of Alcohols with 5-Nitro-2-furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 5-nitro-2-furoate esters via the esterification of alcohols with 5-nitro-2-furoyl chloride. This method is a versatile and efficient way to produce a variety of these esters, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry, particularly as potential antibacterial agents.

Introduction